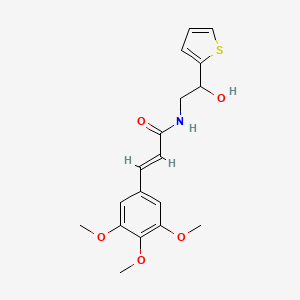
(E)-N-(2-ヒドロキシ-2-(チオフェン-2-イル)エチル)-3-(3,4,5-トリメトキシフェニル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の構造的特徴は、癌研究にとって有望な候補としています。研究者は、さまざまな癌細胞株に対する抗増殖剤としての可能性を調査しています。 腫瘍の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導する能力は、特に注目されています .
- 炎症は、さまざまな病気において重要な役割を果たします。研究者は、この化合物の抗炎症効果を調査しています。 この化合物は、炎症性経路を調節する可能性があり、関節リウマチ、炎症性腸疾患、神経炎症などの状態に関連しています .
- アルツハイマー病やパーキンソン病などの神経変性疾患には、新しい治療法が必要です。研究者は、この化合物が神経細胞を酸化ストレス、炎症、タンパク質のミスマッチから保護できるかどうかを調査しています。 神経保護剤としての可能性は、さらなる研究のためのエキサイティングな分野です .
- 酸化ストレスは、老化やさまざまな病気の原因となります。この化合物の抗酸化特性は、現在調査中です。この化合物はフリーラジカルをスカベンジし、細胞損傷を防ぐのに役立ちます。 そのメカニズムを理解することは、治療介入につながる可能性があります .
- 心臓血管疾患は、世界的な健康上の問題であり続けています。いくつかの研究では、この化合物は心臓保護効果がある可能性があることを示唆しています。この化合物は、血圧を調節し、脂質の蓄積を減らし、内皮機能を改善する可能性があります。 これらの知見を検証するには、さらなる調査が必要です .
- ケミカルバイオロジーと医薬品化学の研究者は、この化合物を、新しい誘導体の設計のための足場として使用しています。特定の官能基を修飾することにより、彼らは、その生物活性、選択性、薬物動態を向上させることを目指しています。 これらの努力は、創薬と開発に貢献しています .
抗癌研究
抗炎症特性
神経保護効果
抗酸化活性
心臓血管の健康
ケミカルバイオロジーと医薬品化学
特性
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-14-9-12(10-15(23-2)18(14)24-3)6-7-17(21)19-11-13(20)16-5-4-8-25-16/h4-10,13,20H,11H2,1-3H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCFPMXPMQMKZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
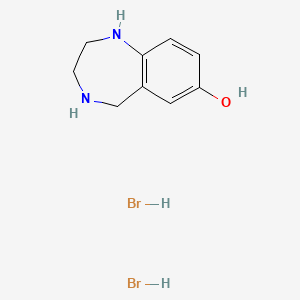
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/new.no-structure.jpg)

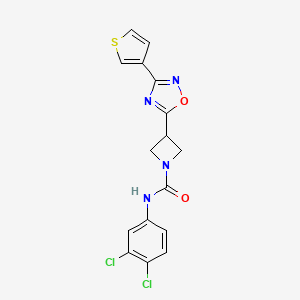
![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
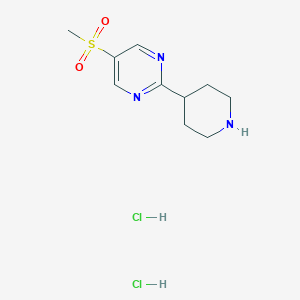
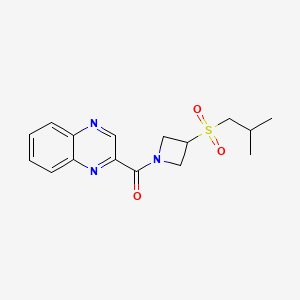
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
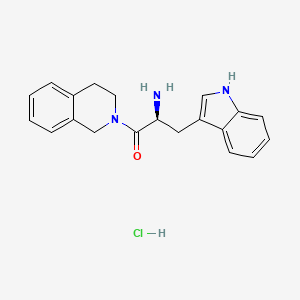
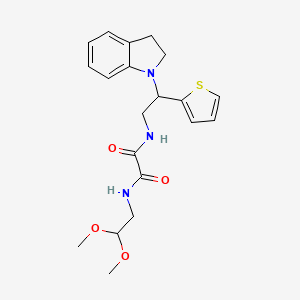
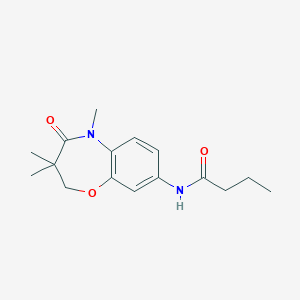
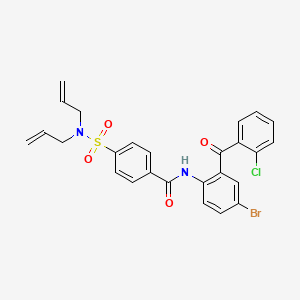
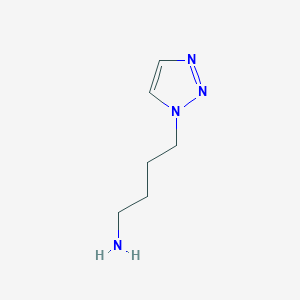
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
